Obacunone
Overview
Description
Obacunone is a natural triterpenoid compound found in various herbs, particularly in eastern Asia. It is an active component of the herbs Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr., and serves as an indicator of the quality of these herbs . This compound has gained attention due to its multiple health benefits and potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities .
Mechanism of Action
Obacunone is a natural triterpenoid, an active component of the herbs Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr . It has been the subject of numerous studies due to its multiple health benefits and potential therapeutic applications .
Target of Action
This compound primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound exerts its effects by activating the NRF2 pathway . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage . Additionally, this compound has been shown to inhibit ferroptosis, a form of regulated cell death, thereby improving conditions such as renal interstitial fibrosis .
Biochemical Pathways
The NRF2 pathway is the primary biochemical pathway affected by this compound . Activation of NRF2 leads to the upregulation of various antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress . This can have downstream effects on various cellular processes, including cell survival, inflammation, and fibrosis .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has lower solubility, poor oral absorption, and less bioavailability . This could potentially limit its therapeutic effectiveness. It has been suggested that modifications to the structure of this compound could improve its pharmacokinetic properties .
Result of Action
This compound has been shown to have a wide range of pharmacological effects, including anti-cancer and anti-inflammatory activities . For example, it has been shown to inhibit the proliferation of colorectal cancer cells . Additionally, it has been found to alleviate inflammatory pain by promoting the polarization of microglia from the M1 to M2 state .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its pharmacological behavior . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Obacunone interacts with various enzymes, proteins, and other biomolecules. A recent molecular docking study showed that this compound passed all tests, including evaluating the pharmacokinetic characteristics, toxicity, and binding performance with nitric oxide synthase 3 (NOS3) .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by upregulating Nrf2-dependent antioxidant responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound activates Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation .
Temporal Effects in Laboratory Settings
It is known that this compound effectively alleviates LPS-induced acute lung injury, suggesting its stability and long-term effects on cellular function .
Preparation Methods
Obacunone can be isolated from the dried root bark of Dictamnus dasycarpus Turcz. The extraction process involves several steps, including solvent extraction, filtration, and purification . Industrial production methods for this compound typically involve large-scale extraction from plant sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Obacunone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Obacunone belongs to the class of limonoids, which includes other compounds such as nomilin and deacetylnomilin . Compared to these similar compounds, this compound has unique structural features, such as the carbon number of the A-ring and the double bond between C1 and C2, which contribute to its distinct biological activities . For example, this compound has been shown to have better antagonistic activity against the type three secretion system (TTSS) compared to nomilin and deacetylnomilin .
Properties
IUPAC Name |
7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYJEFRPIKEYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Obacunone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
751-03-1 | |
Record name | Obacunone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 - 230 °C | |
Record name | Obacunone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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